molecular formula C16H15F3N4O B2980422 2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1021069-98-6

2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2980422
CAS RN: 1021069-98-6
M. Wt: 336.318
InChI Key: PCHKFZOAIAHUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone is a chemical compound that has been widely used in scientific research. It is a highly selective and potent inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms, cell division, and DNA damage response. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.

Scientific Research Applications

Antitumor Activity

A study conducted by Yurttaş et al. (2014) evaluated the antitumor activity of 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells. These compounds exhibited promising antiproliferative agents, suggesting a potential pathway for cancer therapy development (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antimicrobial Agents

Research by Jadhav et al. (2017) synthesized novel compounds derived from 1,2,3-triazole and evaluated them for their antimicrobial activities. These compounds showed moderate to good activity against both Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

Synthesis and Characterization of Novel Derivatives

Bhat et al. (2018) reported on the one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This efficient method yields compounds potentially useful in various pharmacological and materials science applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Crystal Structure and Synthesis Methods

Said et al. (2020) explored the microwave-assisted synthesis of 1,2,3-triazole derivatives, demonstrating an eco-friendly and efficient approach to producing these compounds. The study provided valuable insights into the structural characteristics of these molecules (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).

Pharmacological Evaluation

Bhosale et al. (2014) designed and synthesized derivatives of biphenyl moiety linked with aryl piperazine, evaluating them for antipsychotic activity. This highlights the compound's potential application in developing new treatments for psychiatric disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

properties

IUPAC Name

2,2,2-trifluoro-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)15(24)23-10-8-22(9-11-23)14-7-6-13(20-21-14)12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKFZOAIAHUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone

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